N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Overview
Description
N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, commonly known as IMB-7, is a compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide compounds and has been studied for its potential use in various research applications.
Mechanism of Action
The mechanism of action of IMB-7 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. IMB-7 has been shown to inhibit the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its effects on the central nervous system. In cancer cells, IMB-7 has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
IMB-7 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro, IMB-7 has been shown to inhibit the activity of certain enzymes and receptors, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo, IMB-7 has been shown to have anti-inflammatory and analgesic effects in animal models, as well as inhibit tumor growth in xenograft models.
Advantages and Limitations for Lab Experiments
One advantage of IMB-7 is its high purity and stability, which makes it a reliable research tool. IMB-7 is also relatively easy to synthesize in large quantities, which makes it a cost-effective option for research labs. However, one limitation of IMB-7 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of IMB-7 is not fully understood, which may limit its potential applications in certain research fields.
Future Directions
There are several future directions for research on IMB-7. One area of interest is the development of new derivatives of IMB-7 with improved efficacy and safety profiles. Another area of interest is the elucidation of the mechanism of action of IMB-7, which may lead to new insights into the treatment of neurological disorders and cancer. Additionally, the potential use of IMB-7 as a research tool in other fields, such as immunology and infectious diseases, warrants further investigation.
Scientific Research Applications
IMB-7 has been studied for its potential use as a research tool in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, IMB-7 has been shown to have an inhibitory effect on the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In cancer research, IMB-7 has been studied for its potential as a therapeutic agent, as it has been shown to inhibit the growth of certain cancer cells. In drug discovery, IMB-7 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NOS/c1-17(2)23-7-5-6-19(4)24(23)26-25(27)21-12-10-20(11-13-21)16-28-22-14-8-18(3)9-15-22/h5-15,17H,16H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXMEYYDAQAFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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